molecular formula C28H43N4O4S2 B1679015 2,4-dioxo-1H-pyrimidine-6-carboxylate;(2E)-3-heptyl-2-[(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)methylidene]-4-methyl-1,3-thiazole CAS No. 35020-81-6

2,4-dioxo-1H-pyrimidine-6-carboxylate;(2E)-3-heptyl-2-[(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)methylidene]-4-methyl-1,3-thiazole

Cat. No.: B1679015
CAS No.: 35020-81-6
M. Wt: 562.8 g/mol
InChI Key: VXRFQUVQNOPKIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dioxo-1H-pyrimidine-6-carboxylate;(2E)-3-heptyl-2-[(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)methylidene]-4-methyl-1,3-thiazole, also known as NK 1971, is a derivative of NK 266. It is a compound with potential antifungal activity. This compound has been studied for its effects on pathogenic fungi and has shown promising results in scientific research .

Preparation Methods

The preparation of 2,4-dioxo-1H-pyrimidine-6-carboxylate;(2E)-3-heptyl-2-[(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)methylidene]-4-methyl-1,3-thiazole involves synthetic routes that include the derivatization of NK 266. The specific reaction conditions and industrial production methods are not widely documented, but it is known that the compound is synthesized through a series of chemical reactions that result in the formation of the orotate derivative .

Chemical Reactions Analysis

2,4-dioxo-1H-pyrimidine-6-carboxylate;(2E)-3-heptyl-2-[(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)methylidene]-4-methyl-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,4-dioxo-1H-pyrimidine-6-carboxylate;(2E)-3-heptyl-2-[(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)methylidene]-4-methyl-1,3-thiazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and studies.

    Biology: It has been studied for its potential antifungal activity and its effects on pathogenic fungi.

    Medicine: Research has shown that this compound may have potential therapeutic applications due to its antifungal properties.

    Industry: It is used in the development of antifungal agents and other related products .

Mechanism of Action

The mechanism of action of 2,4-dioxo-1H-pyrimidine-6-carboxylate;(2E)-3-heptyl-2-[(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)methylidene]-4-methyl-1,3-thiazole involves its interaction with fungal cells. It targets specific molecular pathways and disrupts the normal functioning of the fungal cells, leading to their death. The exact molecular targets and pathways involved are still under investigation, but it is known that this compound affects the cell membrane and other critical components of the fungal cells .

Comparison with Similar Compounds

2,4-dioxo-1H-pyrimidine-6-carboxylate;(2E)-3-heptyl-2-[(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)methylidene]-4-methyl-1,3-thiazole is unique due to its specific antifungal activity and its derivatization from NK 266. Similar compounds include:

Properties

CAS No.

35020-81-6

Molecular Formula

C28H43N4O4S2

Molecular Weight

562.8 g/mol

IUPAC Name

2,4-dioxo-1H-pyrimidine-6-carboxylate;(2E)-3-heptyl-2-[(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)methylidene]-4-methyl-1,3-thiazole

InChI

InChI=1S/C23H39N2S2.C5H4N2O4/c1-5-7-9-11-13-15-24-20(3)18-26-22(24)17-23-25(21(4)19-27-23)16-14-12-10-8-6-2;8-3-1-2(4(9)10)6-5(11)7-3/h17-19H,5-16H2,1-4H3;1H,(H,9,10)(H2,6,7,8,11)/q+1;/p-1

InChI Key

VXRFQUVQNOPKIM-UHFFFAOYSA-N

SMILES

CCCCCCCN1C(=CSC1=CC2=[N+](C(=CS2)C)CCCCCCC)C.C1=C(NC(=O)NC1=O)C(=O)[O-]

Isomeric SMILES

CCCCCCCN\1C(=CS/C1=C/C2=[N+](C(=CS2)C)CCCCCCC)C.C1=C(NC(=O)NC1=O)C(=O)[O-]

Canonical SMILES

CCCCCCCN1C(=CSC1=CC2=[N+](C(=CS2)C)CCCCCCC)C.C1=C(NC(=O)NC1=O)C(=O)[O-]

Appearance

Solid powder

35020-81-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(2-(3-Heptyl-4-methyl-2-thiazolin-2-ylidene)methine)-3-heptyl-4-methylthiazolium orotate;  NK 1971;  NK 266 orotate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-dioxo-1H-pyrimidine-6-carboxylate;(2E)-3-heptyl-2-[(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)methylidene]-4-methyl-1,3-thiazole
Reactant of Route 2
2,4-dioxo-1H-pyrimidine-6-carboxylate;(2E)-3-heptyl-2-[(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)methylidene]-4-methyl-1,3-thiazole
Reactant of Route 3
2,4-dioxo-1H-pyrimidine-6-carboxylate;(2E)-3-heptyl-2-[(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)methylidene]-4-methyl-1,3-thiazole
Reactant of Route 4
2,4-dioxo-1H-pyrimidine-6-carboxylate;(2E)-3-heptyl-2-[(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)methylidene]-4-methyl-1,3-thiazole
Reactant of Route 5
2,4-dioxo-1H-pyrimidine-6-carboxylate;(2E)-3-heptyl-2-[(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)methylidene]-4-methyl-1,3-thiazole
Reactant of Route 6
2,4-dioxo-1H-pyrimidine-6-carboxylate;(2E)-3-heptyl-2-[(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)methylidene]-4-methyl-1,3-thiazole

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